NCGC 607

Description

Properties

IUPAC Name |

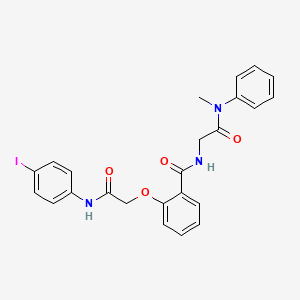

2-[2-(4-iodoanilino)-2-oxoethoxy]-N-[2-(N-methylanilino)-2-oxoethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22IN3O4/c1-28(19-7-3-2-4-8-19)23(30)15-26-24(31)20-9-5-6-10-21(20)32-16-22(29)27-18-13-11-17(25)12-14-18/h2-14H,15-16H2,1H3,(H,26,31)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVDMJQQAKLUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CNC(=O)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22IN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NCGC-607: A Non-Inhibitory Chaperone for Glucocerebrosidase in Parkinson's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of NCGC-607, a promising non-inhibitory small-molecule chaperone of glucocerebrosidase (GCase), for the potential therapeutic intervention in Parkinson's disease (PD) and Gaucher disease (GD). Mutations in the GBA1 gene, which encodes for GCase, are the most significant genetic risk factor for PD.[1][2] This guide details the mechanism of action of NCGC-607, presents quantitative data from pivotal studies, outlines key experimental protocols, and provides visual diagrams of its signaling pathway and experimental workflows.

Introduction to NCGC-607

NCGC-607 is a salicylic acid derivative identified through high-throughput screening and subsequent medicinal chemistry optimization.[3] Unlike some other GCase chaperones that act as competitive inhibitors, NCGC-607 is a non-inhibitory chaperone.[3][4] This means it assists in the proper folding and trafficking of mutant GCase from the endoplasmic reticulum to the lysosome without blocking the enzyme's active site.[2][4] This restoration of GCase activity in the lysosome is crucial for the breakdown of its substrates, glucosylceramide (GlcCer) and glucosylsphingosine.[3] The accumulation of these lipids and the subsequent lysosomal dysfunction are linked to the aggregation of α-synuclein, a pathological hallmark of Parkinson's disease.[2][3]

Mechanism of Action

NCGC-607 functions as a pharmacological chaperone by binding to allosteric sites on the GCase enzyme.[1][5] This binding stabilizes the misfolded GCase protein, facilitating its correct conformation and subsequent transport to the lysosome.[2] Once in the lysosome, the increased concentration of functional GCase enhances the catabolism of GlcCer and glucosylsphingosine, thereby mitigating lipid accumulation.[3] The improved lysosomal function is hypothesized to reduce the levels of α-synuclein, potentially by enhancing its clearance.[3][4]

Figure 1: Proposed signaling pathway of NCGC-607 action.

Quantitative Data Summary

The efficacy of NCGC-607 has been demonstrated in various cellular models, including induced pluripotent stem cell (iPSC)-derived macrophages and dopaminergic neurons from patients with Gaucher disease and Parkinson's disease.[1][3] The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of NCGC-607 on GCase Activity

| Cell Type | Genotype | NCGC-607 Concentration | Fold Increase in GCase Activity | Reference |

| Gaucher Macrophages (iMacs) | N370S/N370S | 3 µM | Significant enhancement | [3] |

| Gaucher Macrophages (iMacs) | IVS2+1G>T/L444P | 3 µM | Significant enhancement | [3] |

| GD iDA Neurons | GD1 | 3 µM | 2.0-fold | [3] |

| GD iDA Neurons | GD1-PD | 3 µM | 1.8-fold | [3] |

| GD Cultured Macrophages | Various | Not Specified | 1.3-fold | [1][5] |

| GBA-PD Cultured Macrophages | N370S | Not Specified | 1.5-fold | [1][5] |

| GBA-PD iPSC-derived DA Neurons | N370S | Not Specified | 1.1-fold | [1][5] |

Table 2: Effect of NCGC-607 on GCase Protein Levels

| Cell Type | Genotype | NCGC-607 Concentration | Fold Increase in GCase Protein Levels | Reference |

| Gaucher Macrophages (iMacs) | GD1 & GD2 | 3 µM | Increased levels | [3] |

| GD Cultured Macrophages | Various | Not Specified | 1.5-fold | [1][5] |

| GBA-PD iPSC-derived DA Neurons | N370S | Not Specified | 1.7-fold | [1][5] |

Table 3: Effect of NCGC-607 on Glycolipid and α-synuclein Levels

| Cell Type | Parameter Measured | NCGC-607 Concentration | Outcome | Reference |

| Gaucher Macrophages (iMacs) | Glucosylceramide (GlcCer) | 3 µM | Decreased levels | [3] |

| GD Cultured Macrophages | Hexosylsphingosine (HexSph) | Not Specified | 4.0-fold reduction | [1][5] |

| GD-PD iDA Neurons | α-synuclein | 3 µM | Reduced levels | [3][6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of NCGC-607.

Cell Culture of iPSC-derived Dopaminergic Neurons and Macrophages

Induced pluripotent stem cells (iPSCs) are generated from patient-derived cells.[3] These iPSCs are then differentiated into dopaminergic neurons (iDA neurons) and macrophages (iMacs) to provide patient-specific and disease-relevant cell models for testing the effects of NCGC-607.[3][6]

GCase Activity Assay

The enzymatic activity of GCase is a primary endpoint for assessing the efficacy of chaperone compounds. A commonly used method is a fluorogenic assay.[7][8][9]

-

Principle: This assay utilizes a synthetic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which is cleaved by GCase to produce the fluorescent product 4-methylumbelliferone (4-MU).[7][10] The fluorescence intensity is directly proportional to the GCase activity.

-

Protocol Outline:

-

Cell Lysis: Cells are lysed to release intracellular enzymes.[7]

-

Incubation: Cell lysates are incubated with the 4-MUG substrate in an acidic buffer (pH 5.4) to mimic the lysosomal environment.[9]

-

Reaction Termination: The enzymatic reaction is stopped by adding a high pH buffer.[7]

-

Fluorescence Measurement: The fluorescence of the liberated 4-MU is measured using a plate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[7][10]

-

Figure 2: Experimental workflow for a GCase activity assay.

Western Blotting for GCase and α-synuclein Levels

Western blotting is employed to quantify the protein levels of GCase and α-synuclein in response to NCGC-607 treatment.[3]

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then detects specific proteins using antibodies.

-

Protocol Outline:

-

Protein Extraction: Total protein is extracted from treated and untreated cells.

-

Gel Electrophoresis: Proteins are separated on a polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for GCase or α-synuclein, followed by incubation with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

-

Detection: The signal is detected using a chemiluminescent substrate and imaged. Protein bands are quantified using densitometry and normalized to a loading control (e.g., β-actin).[3]

-

Glycolipid Analysis

The levels of GCase substrates, such as GlcCer and glucosylsphingosine (also known as hexosylsphingosine or HexSph), are measured to assess the functional consequence of increased GCase activity.[3][5] This is typically performed using techniques like liquid chromatography-mass spectrometry (LC-MS).

Clinical Development

As of late 2025, small molecule chaperones for GCase are an active area of clinical research for Parkinson's disease. While specific clinical trial data for NCGC-607 is not widely available in the provided search results, other GCase chaperones are progressing through clinical trials. For instance, a phase 1b clinical study (NCT06732180) for another GCase-targeting therapy, GT-02287, has shown promising interim data in Parkinson's patients, demonstrating safety and trending improvements in motor symptoms.[11][12] The progress of these related compounds underscores the therapeutic potential of this drug class.

Conclusion

NCGC-607 is a non-inhibitory GCase chaperone that has demonstrated significant promise in preclinical models of Gaucher disease and Parkinson's disease.[1][3] By enhancing the activity and protein levels of mutant GCase, it effectively reduces the accumulation of pathogenic glycolipids and has been shown to lower α-synuclein levels in patient-derived neuronal models.[3] These findings strongly support the continued investigation of NCGC-607 and similar non-inhibitory chaperones as a potential disease-modifying therapy for Parkinson's disease, particularly in patients with GBA1 mutations. Further research and clinical trials are warranted to establish the safety and efficacy of this therapeutic approach in a broader patient population.

References

- 1. mdpi.com [mdpi.com]

- 2. Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NCGC607 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chaperoning glucocerebrosidase: a therapeutic strategy for both Gaucher disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GCase activity assay [protocols.io]

- 8. In vitro GCase activity assay (total cell lysate) [protocols.io]

- 9. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

- 10. Developing Allosteric Chaperones for GBA1-Associated Disorders—An Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 12. fiercebiotech.com [fiercebiotech.com]

The Role of NCGC 607 in Mitigating Alpha-Synuclein Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-synuclein (α-synuclein) aggregation is a central pathological hallmark of several neurodegenerative disorders, including Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA). The accumulation of misfolded α-synuclein into toxic oligomers and fibrils is believed to be a key driver of neuronal dysfunction and death. Consequently, therapeutic strategies aimed at reducing α-synuclein aggregation are of paramount interest. This technical guide provides an in-depth analysis of the compound NCGC 607 (also known as NCGC00188607), a small-molecule chaperone of the lysosomal enzyme glucocerebrosidase (GCase), and its role in reducing α-synuclein levels.

Mutations in the GBA1 gene, which encodes GCase, are the most common genetic risk factor for Parkinson's disease. This genetic link has highlighted the critical role of the lysosomal pathway in the pathogenesis of synucleinopathies. Deficient GCase activity leads to the accumulation of its substrates, glucosylceramide and glucosylsphingosine, and is associated with increased levels of α-synuclein. This compound has emerged as a promising therapeutic candidate that addresses this nexus between lysosomal dysfunction and α-synuclein pathology.

This document summarizes the quantitative data on the effects of this compound, details the experimental protocols used in its evaluation, and provides visual representations of its mechanism of action and experimental workflows.

Quantitative Data on the Efficacy of this compound

The primary evidence for the efficacy of this compound in reducing α-synuclein comes from studies on induced pluripotent stem cell (iPSC)-derived dopaminergic neurons from patients with Gaucher disease and parkinsonism. Treatment with this compound has been shown to restore GCase function and subsequently lower α-synuclein levels.

| Cell Model | Treatment | Effect on GCase Activity | Effect on GCase Protein Levels | Effect on α-Synuclein Levels | Reference |

| iPSC-derived dopaminergic neurons (GD1-PD, GD2) | 3 µM this compound for 21 days | Increased | Increased | Significantly reduced | |

| iPSC-derived macrophages (GD1, GD2) | 3 µM this compound for 6 days | Significantly enhanced | Increased | Not reported |

Note: Quantitative percentage reduction values for α-synuclein were not explicitly stated in the primary literature's main text and the supplementary information was not accessible. The reduction was determined to be statistically significant (p < 0.001) based on Western blot analysis.

Mechanism of Action: A Signaling Pathway Perspective

This compound acts as a non-inhibitory chaperone for GCase. Its mechanism for reducing α-synuclein aggregation is indirect and is primarily based on the restoration of lysosomal function. The proposed signaling pathway is as follows:

-

GCase Misfolding and ER Stress: Mutations in the GBA1 gene can lead to misfolding of the GCase protein in the endoplasmic reticulum (ER), triggering the unfolded protein response (UPR) and ER-associated degradation (ERAD). This results in reduced levels of functional GCase being trafficked to the lysosome.

-

Lysosomal Dysfunction: The deficiency of active GCase in the lysosome leads to the accumulation of its substrates, glucosylceramide and glucosylsphingosine. This accumulation impairs the overall function of the lysosome, a critical organelle for cellular waste clearance.

-

Impaired α-Synuclein Degradation: The autophagy-lysosome pathway is a major route for the degradation of α-synuclein. Lysosomal dysfunction caused by GCase deficiency hinders the clearance of α-synuclein, leading to its accumulation and subsequent aggregation.

-

This compound Intervention: this compound binds to the misfolded GCase protein, acting as a pharmacological chaperone. This binding helps to stabilize the protein, facilitating its correct folding and subsequent trafficking from the ER to the lysosome.

-

Restoration of Lysosomal Function: The increased levels of active GCase in the lysosome restore its ability to hydrolyze its substrates, thereby alleviating the lysosomal storage burden and restoring overall lysosomal function.

-

Enhanced α-Synuclein Clearance: With restored lysosomal function, the autophagy-lysosome pathway can efficiently clear accumulated α-synuclein, leading to a reduction in its intracellular levels and mitigating its aggregation and associated toxicity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effect on α-synuclein.

iPSC Culture and Differentiation into Dopaminergic Neurons

-

Cell Source: Induced pluripotent stem cells (iPSCs) are generated from fibroblasts or peripheral blood mononuclear cells of patients with GBA1 mutations (e.g., N370S) and healthy controls.

-

Differentiation Protocol:

-

iPSCs are cultured on Matrigel-coated plates in mTeSR1 medium.

-

Dopaminergic differentiation is initiated by dual SMAD inhibition using Noggin and SB431542.

-

Midbrain floor plate progenitors are patterned using Sonic hedgehog (SHH) and FGF8.

-

Progenitors are terminally differentiated into dopaminergic neurons using a cocktail of neurotrophic factors including BDNF, GDNF, and TGF-β3.

-

Neurons are matured for over 60 days before treatment.

-

This compound Treatment

-

Compound Preparation: this compound is synthesized as previously described. A stock solution is prepared in DMSO.

-

Treatment Regimen: Mature iPSC-derived dopaminergic neurons are treated with a final concentration of 3 µM this compound in the culture medium. The medium containing the compound is replaced every 2-3 days for a total duration of 21 days. Control cells are treated with a corresponding concentration of DMSO.

Western Blot for α-Synuclein Quantification

-

Protein Extraction:

-

Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Lysates are sonicated and centrifuged to pellet cell debris.

-

The supernatant containing the total protein is collected, and protein concentration is determined using a BCA assay.

-

-

SDS-PAGE and Electrotransfer:

-

Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled, and loaded onto a 4-15% polyacrylamide gel.

-

Proteins are separated by electrophoresis and then transferred to a PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody against total α-synuclein (e.g., mouse anti-α-synuclein, 1:1000) overnight at 4°C.

-

A loading control antibody (e.g., rabbit anti-β-actin or anti-Tuj1, 1:5000) is also used.

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies (e.g., anti-mouse IgG-HRP and anti-rabbit IgG-HRP, 1:10000) for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

-

Quantification: The band intensities are quantified using densitometry software (e.g., ImageJ). The level of α-synuclein is normalized to the loading control.

Immunofluorescence for α-Synuclein Localization

-

Cell Fixation and Permeabilization:

-

Cells grown on coverslips are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.

-

Cells are then permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Staining:

-

Non-specific binding is blocked with 10% normal goat serum in PBS for 1 hour.

-

Cells are incubated with primary antibodies against α-synuclein (e.g., rabbit anti-α-synuclein, 1:500) and a neuronal marker (e.g., mouse anti-Tuj1, 1:1000) overnight at 4°C.

-

After washing, cells are incubated with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 594 and goat anti-mouse Alexa Fluor 488, 1:1000) for 1 hour at room temperature in the dark.

-

Nuclei are counterstained with DAPI.

-

-

Imaging: Coverslips are mounted on slides with an anti-fade mounting medium and imaged using a confocal microscope.

GCase Activity Assay

-

Principle: The assay measures the enzymatic activity of GCase by monitoring the cleavage of a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

-

Procedure:

-

Cell lysates are prepared in a citrate-phosphate buffer (pH 5.2).

-

The lysate is incubated with 4-MUG in the presence of sodium taurocholate (a GCase activator).

-

The reaction is stopped with a high pH buffer (e.g., glycine-carbonate).

-

The fluorescence of the product, 4-methylumbelliferone, is measured using a fluorometer (excitation ~365 nm, emission ~448 nm).

-

GCase activity is calculated based on a standard curve of 4-methylumbelliferone and normalized to the total protein concentration of the lysate.

-

Conclusion

This compound represents a promising therapeutic strategy for synucleinopathies, particularly those with a genetic link to GBA1 mutations. Its mechanism of action, centered on the restoration of lysosomal function through GCase chaperoning, provides a compelling rationale for its ability to reduce α-synuclein levels. The experimental data, primarily from patient-derived iPSC models, supports the potential of this approach. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy of this compound and similar GCase-chaperoning molecules in the treatment of Parkinson's disease and related neurodegenerative disorders. This technical guide provides a foundational understanding of the science and methodology behind the evaluation of this compound, intended to aid researchers and drug developers in this critical area of neuroscience.

discovery and development of NCGC 607 for neurodegeneration

An In-depth Technical Guide to the Discovery and Development of NCGC00246607 (NCGC 607) for Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCGC00246607, also known as this compound, is a novel, non-inhibitory small-molecule chaperone of glucocerebrosidase (GCase) that has emerged as a promising therapeutic candidate for neurodegenerative disorders, particularly those linked to GCase dysfunction such as Parkinson's disease and Gaucher disease.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It details the key experimental data, protocols, and associated signaling pathways, offering a complete resource for researchers and drug development professionals in the field of neurodegeneration.

Introduction: The Role of GCase in Neurodegeneration

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease and are the cause of Gaucher disease, a lysosomal storage disorder. Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and is also associated with the aggregation of α-synuclein, a pathological hallmark of Parkinson's disease.[1][2] Enhancing GCase activity is therefore a key therapeutic strategy. Small-molecule chaperones that can restore the proper folding and function of mutant GCase represent a promising approach.

Discovery of this compound

This compound was identified through a high-throughput screening campaign aimed at discovering non-inhibitory chaperones of GCase. Unlike inhibitory chaperones that bind to the active site of the enzyme, non-inhibitory chaperones are sought after as they are less likely to interfere with the enzyme's catalytic activity at physiological pH.[2]

Mechanism of Action

This compound acts as a pharmacological chaperone, binding to the GCase enzyme to facilitate its correct folding and trafficking to the lysosome. This leads to an increase in both the levels and enzymatic activity of GCase within the lysosome.[1] The enhanced GCase activity, in turn, helps to reduce the accumulation of glucosylceramide and α-synuclein.[1][2]

Signaling Pathway Diagram

Caption: this compound facilitates the correct folding of GCase in the ER, leading to increased lysosomal activity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Effect of this compound on GCase in Patient-Derived Macrophages

| Treatment | GCase Activity (% of control) | GCase Protein Level (fold change) | Glucosylceramide Level (% of control) |

| Vehicle | 100% | 1.0 | 100% |

| This compound (3 µM) | Increased | Increased | Reduced |

| Data derived from studies on macrophages from Gaucher disease patients.[1] |

Table 2: Effect of this compound on α-synuclein in iPSC-Derived Dopaminergic Neurons

| Treatment | α-synuclein Level (% of control) | Colocalization with Lamp2 (% of control) |

| Vehicle | 100% | 100% |

| This compound (3 µM) | Decreased | Reduced |

| Data from induced pluripotent stem cell (iPSC)-derived dopaminergic neurons from patients with Gaucher disease and parkinsonism.[1] |

Key Experimental Protocols

Cell Culture of Patient-Derived Macrophages

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of Gaucher disease patients and healthy donors using Ficoll-Paque density gradient centrifugation.

-

Culture PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 50 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into macrophages.

-

Treat the differentiated macrophages with this compound (3 µM) or vehicle for 6 days.

GCase Activity Assay

-

Lyse the treated macrophages in a buffer containing 0.25% sodium taurocholate and 0.25% Triton X-100.

-

Incubate the cell lysates with the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) at 37°C.

-

Stop the reaction by adding a high pH buffer (e.g., glycine-NaOH).

-

Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer to determine GCase activity.

Western Blot for GCase and α-synuclein

-

Lyse the treated cells (macrophages or neurons) in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against GCase, α-synuclein, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Immunocytochemistry for α-synuclein and Lamp2

-

Culture iPSC-derived dopaminergic neurons on coverslips and treat with this compound (3 µM) or vehicle for 21 days.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with a solution containing bovine serum albumin (BSA).

-

Incubate with primary antibodies against α-synuclein and the lysosomal marker Lamp2.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Mount the coverslips on slides with a DAPI-containing mounting medium.

-

Visualize and quantify the colocalization of α-synuclein and Lamp2 using a confocal microscope.

Experimental Workflow Diagram

Caption: Workflow for evaluating the cellular effects of this compound.

Conclusion and Future Directions

This compound has demonstrated significant potential as a GCase chaperone in preclinical models of Gaucher disease and Parkinson's disease. Its ability to increase GCase activity and reduce pathogenic protein and lipid accumulation highlights its promise as a disease-modifying therapy.[1] Further studies are warranted to evaluate its in vivo efficacy, safety, and pharmacokinetic profile in animal models of neurodegeneration. The development of non-inhibitory chaperones like this compound represents a critical advancement in the pursuit of effective treatments for a range of devastating neurodegenerative disorders.

References

chemical structure and properties of NCGC 607

An In-depth Technical Guide to NCGC00015607

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of NCGC00015607, a significant small molecule in the study of lysosomal storage disorders. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identifiers

NCGC00015607, also known as NCGC607, is a salicylic acid derivative. Its chemical identity is established by the following identifiers:

| Identifier | Value |

| IUPAC Name | 2-[2-[(4-iodophenyl)amino]-2-oxoethoxy]-N-[2-(methylphenylamino)-2-oxoethyl]-benzamide[1][2] |

| CAS Number | 1462267-07-7[1][2][3][4] |

| Molecular Formula | C₂₄H₂₂IN₃O₄[1][2][3] |

| SMILES | CN(C(CNC(C1=CC=CC=C1OCC(NC2=CC=C(I)C=C2)=O)=O)=O)C3=CC=CC=C3[1] |

| InChI | InChI=1S/C24H22IN3O4/c1-28(19-7-3-2-4-8-19)23(30)15-26-24(31)20-9-5-6-10-21(20)32-16-22(29)27-18-13-11-17(25)12-14-18/h2-14H,15-16H2,1H3,(H,26,31)(H,27,29)[1][2] |

Physicochemical Properties

The fundamental physicochemical properties of NCGC00015607 are summarized below. This data is crucial for its application in experimental settings.

| Property | Value |

| Molecular Weight | 543.4 g/mol [1][3] |

| Accurate Mass | 543.065 Da[2] |

| Formulation | A crystalline solid[3] |

| Purity | ≥98%[3] |

| Solubility | DMF: 30 mg/mlDMF:PBS (pH 7.2) (1:3): 0.25 mg/mlDMSO: 25 mg/ml[1] |

Mechanism of Action and Biological Activity

NCGC00015607 functions as a small molecule chaperone for the enzyme glucocerebrosidase (GCase). Mutations in the gene encoding GCase are the cause of Gaucher disease and represent a significant genetic risk factor for Parkinson's disease.[1] NCGC00015607 has demonstrated the ability to rescue the function of mutant GCase.

In cellular models derived from patients with Gaucher disease, specifically induced pluripotent stem cell (iPSC)-derived macrophages, a 3 µM concentration of NCGC00015607 has been shown to:

-

Restore the protein levels of GCase.[1]

-

Promote the translocation of GCase to the lysosome.[1]

-

Decrease the accumulation of the glycolipid glucosylceramide within the lysosome.[1]

Furthermore, in iPSC-derived dopaminergic neurons from patients with both Gaucher disease and Parkinsonism, NCGC00015607 increases GCase activity and its localization to the lysosome. This leads to a reduction in both glucosylceramide and glucosylsphingosine levels.[1] Notably, it also rescues the observed decrease in α-synuclein levels in these neurons.[1]

Signaling Pathway of NCGC00015607 Action

Caption: NCGC00015607 binds to mutant GCase in the ER, facilitating its proper folding and transport to the lysosome, where it can then catabolize its substrates and reduce α-synuclein accumulation.

Experimental Protocols

The following outlines the key experimental methodologies as described in the foundational study by Aflaki et al. (2016).[1]

Cell Culture of iPSC-derived Macrophages and Dopaminergic Neurons

-

Source: Induced pluripotent stem cells were generated from fibroblasts of patients with Gaucher disease and Parkinsonism.

-

Differentiation to Macrophages: iPSCs were differentiated into macrophages following established protocols.

-

Differentiation to Dopaminergic Neurons (iDA): iPSCs were differentiated into dopaminergic neurons.

-

Treatment: Cells were treated with 3 µM NCGC00015607 for a specified duration.

Measurement of GCase Activity

-

Principle: A fluorogenic substrate for GCase is used to quantify enzyme activity.

-

Procedure:

-

Cell lysates are prepared from treated and untreated cells.

-

The lysate is incubated with the fluorogenic GCase substrate.

-

The fluorescence generated is measured using a plate reader.

-

GCase activity is calculated relative to the total protein concentration in the lysate.

-

Western Blotting for GCase Protein Levels and α-synuclein

-

Principle: Standard Western blotting techniques are used to detect and quantify specific proteins.

-

Procedure:

-

Proteins are extracted from cell lysates.

-

Proteins are separated by size using SDS-PAGE.

-

Proteins are transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for GCase and α-synuclein.

-

A secondary antibody conjugated to a detection enzyme is used.

-

The signal is visualized and quantified.

-

Immunofluorescence for GCase Localization

-

Principle: This technique is used to visualize the subcellular localization of GCase.

-

Procedure:

-

Cells grown on coverslips are fixed and permeabilized.

-

Cells are incubated with a primary antibody against GCase and a lysosomal marker (e.g., LAMP1).

-

Fluorescently labeled secondary antibodies are used to detect the primary antibodies.

-

Images are acquired using a fluorescence microscope to assess the co-localization of GCase with the lysosomal marker.

-

Mass Spectrometry for Glycolipid Quantification

-

Principle: Liquid chromatography-mass spectrometry (LC-MS) is employed for the sensitive and specific quantification of glucosylceramide and glucosylsphingosine.

-

Procedure:

-

Lipids are extracted from cell lysates.

-

The lipid extract is analyzed by LC-MS.

-

The levels of glucosylceramide and glucosylsphingosine are determined by comparing their signal intensities to those of known standards.

-

Experimental Workflow

Caption: Workflow for assessing NCGC00015607's effects on patient-derived cells.

References

The Non-Inhibitory Chaperone NCGC607: A Technical Guide to its Impact on Glucosylceramide and Glucosylsphingosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), lead to Gaucher disease and represent a significant genetic risk factor for Parkinson's disease. The resultant deficiency in GCase activity causes the accumulation of its primary substrates, glucosylceramide (GlcCer) and its deacylated form, glucosylsphingosine (GlcSph). This accumulation is implicated in the pathophysiology of these disorders. NCGC607 has emerged as a promising small-molecule, non-inhibitory chaperone of GCase. Unlike inhibitory chaperones that bind to the active site, NCGC607 binds to an allosteric site on the GCase protein. This binding stabilizes the enzyme, facilitating its proper folding and trafficking to the lysosome, thereby increasing lysosomal GCase activity and promoting the clearance of accumulated glycolipids. This technical guide provides an in-depth analysis of the impact of NCGC607 on GlcCer and GlcSph levels, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action of NCGC607

NCGC607 acts as a pharmacological chaperone for mutant GCase. Its mechanism is distinct from that of active-site-directed chaperones. By binding to an allosteric site, NCGC607 stabilizes the conformation of misfolded GCase mutants, allowing them to pass the endoplasmic reticulum's quality control system. This facilitates the translocation of the enzyme to the lysosome, its site of action.[1][2] Once in the lysosome, the increased concentration of functional GCase enhances the hydrolysis of GlcCer and GlcSph, mitigating their pathological accumulation.[3]

Quantitative Impact of NCGC607 on Glucosylceramide and Glucosylsphingosine

Multiple studies have quantified the effect of NCGC607 on reducing GlcCer and GlcSph levels in various patient-derived cellular models of Gaucher disease and Parkinson's disease.

Table 1: Effect of NCGC607 on Glucosylceramide (GlcCer) Levels

| Cell Model | Patient Genotype | Treatment Conditions | % Reduction in GlcCer | Reference |

| iPSC-derived Macrophages | GD1 (N370S/N370S) | 3 µM NCGC607 for 6 days | Significant reduction | Aflaki et al., 2016[4] |

| iPSC-derived Dopaminergic Neurons | GD1-PD1 (N370S/N370S) | 3 µM NCGC607 for 21 days | ~50% | Aflaki et al., 2016[4] |

| iPSC-derived Dopaminergic Neurons | GD1-PD2 (N370S/c.84dupG) | 3 µM NCGC607 for 21 days | ~40% | Aflaki et al., 2016[4] |

| iPSC-derived Dopaminergic Neurons | GD2 | 3 µM NCGC607 for 21 days | ~60% | Aflaki et al., 2016[4] |

Table 2: Effect of NCGC607 on Glucosylsphingosine (GlcSph) / Hexosylsphingosine (HexSph) Levels

| Cell Model | Patient Genotype | Treatment Conditions | % Reduction in GlcSph/HexSph | Reference |

| iPSC-derived Dopaminergic Neurons | GD1-PD1 (N370S/N370S) | 3 µM NCGC607 for 21 days | ~75% | Aflaki et al., 2016[4] |

| iPSC-derived Dopaminergic Neurons | GD1-PD2 (N370S/c.84dupG) | 3 µM NCGC607 for 21 days | ~60% | Aflaki et al., 2016[4] |

| iPSC-derived Dopaminergic Neurons | GD2 | 3 µM NCGC607 for 21 days | ~50% | Aflaki et al., 2016[4] |

| Cultured Macrophages | GD patients (various mutations) | 4 µM NCGC607 for 4 days | 4-fold reduction in HexSph | Kopytova et al., 2023[1] |

Detailed Experimental Protocols

Cell Culture and NCGC607 Treatment

Objective: To treat patient-derived cells with NCGC607 to assess its effect on glycolipid levels.

Protocol:

-

Cell Seeding: Plate induced pluripotent stem cell (iPSC)-derived macrophages or dopaminergic neurons in appropriate culture vessels and media.

-

NCGC607 Preparation: Prepare a stock solution of NCGC607 in a suitable solvent (e.g., DMSO).

-

Treatment: Dilute the NCGC607 stock solution in fresh culture medium to the final desired concentration (e.g., 3-4 µM).

-

Incubation: Replace the existing medium with the NCGC607-containing medium and incubate the cells for the specified duration (e.g., 4 to 21 days). A vehicle control (medium with the same concentration of solvent) should be run in parallel.

-

Cell Harvesting: After the treatment period, harvest the cells for subsequent analysis.

Quantification of Glucosylceramide and Glucosylsphingosine by LC-MS/MS

Objective: To accurately measure the levels of GlcCer and GlcSph in cell lysates.

Protocol:

-

Sample Preparation:

-

Wash harvested cell pellets with PBS and store at -80°C.

-

Homogenize cell pellets in a suitable buffer (e.g., 2% CHAPS solution).[5]

-

Add internal standards (e.g., d5-GlcCer and d5-GlcSph) to the homogenate.[5]

-

Perform protein precipitation using a solvent like acetonitrile.

-

Vortex and centrifuge the samples to pellet the protein.

-

Transfer the supernatant for analysis.[5]

-

-

Liquid Chromatography (LC):

-

Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation of GlcCer and GlcSph from their galactosyl epimers.[6][7]

-

Use a binary solvent system with a gradient elution. For example:

-

The gradient program should be optimized to achieve baseline separation of the analytes.[7]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each analyte and internal standard to ensure specificity and sensitivity.

-

Signaling Pathways and Molecular Interactions

Glucosylceramide and Glucosylsphingosine Metabolism

GlcCer is synthesized from ceramide and UDP-glucose by glucosylceramide synthase (GCS). In healthy individuals, GlcCer is degraded in the lysosome by GCase into ceramide and glucose. When GCase is deficient, GlcCer accumulates and can be converted to GlcSph by acid ceramidase.[3] GlcSph is cytotoxic and can exit the lysosome, impacting other cellular processes.

Downstream Consequences of Glucosylsphingosine Accumulation

The accumulation of GlcSph has been shown to have downstream signaling consequences. Notably, elevated GlcSph can lead to the hyperactivation of the mammalian target of rapamycin complex 1 (mTORC1). This can, in turn, disrupt lysosomal biogenesis and autophagy, further exacerbating the cellular dysfunction in Gaucher and related diseases.

Conclusion

NCGC607 represents a promising therapeutic strategy for Gaucher disease and GBA-associated Parkinson's disease. Its ability to act as a non-inhibitory chaperone for GCase, thereby increasing its lysosomal activity and reducing the accumulation of glucosylceramide and glucosylsphingosine, addresses the primary molecular defect in these conditions. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further investigate and develop this and similar therapeutic agents. The continued elucidation of the downstream signaling consequences of glycolipid accumulation will be crucial in fully understanding the therapeutic potential of GCase chaperones.

References

- 1. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NCGC607 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Chaperoning glucocerebrosidase: a therapeutic strategy for both Gaucher disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucosylceramide and glucosylsphingosine analysis [protocols.io]

- 6. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elevated glucosylsphingosine in Gaucher disease induced pluripotent stem cell neurons deregulates lysosomal compartment through mammalian target of rapamycin complex 1 - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Non-Inhibitory Nature of NCGC 607: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCGC 607 is a novel, non-inhibitory small-molecule pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase). Unlike traditional inhibitory chaperones that bind to the enzyme's active site, this compound facilitates the proper folding and trafficking of mutant GCase from the endoplasmic reticulum to the lysosome through an allosteric mechanism. This technical guide provides a comprehensive overview of the experimental evidence supporting the non-inhibitory nature of this compound, its mechanism of action, and its therapeutic potential for Gaucher disease and Parkinson's disease. Detailed experimental protocols and quantitative data from key assays are presented to enable researchers to further investigate and develop this promising therapeutic agent.

Introduction: The Promise of Non-Inhibitory Chaperones

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), lead to Gaucher disease, a lysosomal storage disorder, and are a major genetic risk factor for Parkinson's disease. These mutations often cause GCase to misfold and be prematurely degraded by the endoplasmic reticulum-associated degradation (ERAD) pathway, preventing its transit to the lysosome where it is needed to break down its substrates, glucosylceramide and glucosylsphingosine.

Pharmacological chaperones are small molecules that can bind to and stabilize mutant enzymes, facilitating their proper folding and trafficking. Early-generation chaperones were often competitive inhibitors that bound to the active site of the enzyme. While effective at stabilizing the protein, their inhibitory nature could interfere with the enzyme's catalytic activity at higher concentrations.

This compound (also known as NCGC00241607) represents a new class of non-inhibitory pharmacological chaperones. It enhances the cellular levels and activity of mutant GCase without occluding the active site, offering a potentially safer and more effective therapeutic strategy.[1][2] This guide delves into the experimental validation of this compound's non-inhibitory mechanism.

Mechanism of Action: An Allosteric Approach

The non-inhibitory nature of this compound stems from its allosteric binding to GCase. Molecular modeling and experimental data suggest that this compound binds to a site distinct from the catalytic domain of the enzyme.[3] This binding stabilizes the conformation of mutant GCase, allowing it to escape ERAD and traffic to the lysosome. Once in the lysosome, the acidic environment is thought to facilitate the dissociation of this compound, leaving the active site of GCase accessible to its substrates.

dot

Caption: Mechanism of action of this compound as a non-inhibitory chaperone of GCase.

Quantitative Data Summary

The efficacy of this compound has been demonstrated across various cellular models derived from patients with Gaucher disease and Parkinson's disease. The following tables summarize the key quantitative findings from multiple studies.

Table 1: Effect of this compound on GCase Activity

| Cell Type/GBA1 Mutation | This compound Concentration | Incubation Time | Fold Increase in GCase Activity | Reference |

| Gaucher Macrophages (N370S/N370S) | 3 µM | 6 days | ~2-fold | [4] |

| Gaucher Macrophages | 4 µM | 4 days | 1.3-fold | [3] |

| Gaucher Macrophages (N370S/L444P) | 4 µM | 4 days | 1.4-fold | [3] |

| GBA-PD Macrophages (N370S/WT) | 4 µM | 4 days | 1.5-fold | [3] |

| Gaucher iDA Neurons (GD1) | 3 µM | 21 days | 2-fold | [4] |

| GBA-PD iDA Neurons (GD1-PD) | 3 µM | 21 days | 1.8-fold | [4] |

| GBA-PD iDA Neurons (N370S/WT) | 4 µM | 21 days | 1.1-fold | [3][5] |

Table 2: Effect of this compound on GCase Protein Levels

| Cell Type/GBA1 Mutation | This compound Concentration | Incubation Time | Fold Increase in GCase Protein | Reference |

| Gaucher Macrophages | 4 µM | 4 days | 1.5-fold | [3] |

| GBA-PD iDA Neurons (N370S/WT) | 4 µM | 21 days | 1.7-fold | [3][5] |

Table 3: Effect of this compound on GCase Substrate Levels

| Cell Type/GBA1 Mutation | This compound Concentration | Incubation Time | Substrate Reduction | Reference |

| Gaucher Macrophages | 4 µM | 4 days | 4.0-fold reduction in HexSph | [3] |

| Gaucher iDA Neurons (GD1, GD1-PD, GD2) | 3 µM | 21 days | Significant reduction in GlcCer and GlcSph | [4] |

Table 4: Effect of this compound on α-Synuclein Levels

| Cell Type | This compound Concentration | Incubation Time | Effect on α-Synuclein | Reference |

| Dopaminergic Neurons from Parkinson's Patients | 3 µM | 21 days | Reduction in α-synuclein levels | [4][6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the non-inhibitory nature and efficacy of this compound.

GCase Activity Assay

This assay measures the enzymatic activity of GCase in cell lysates using a fluorogenic substrate.

dot

Caption: Workflow for the GCase activity assay.

Materials:

-

Cells treated with this compound or vehicle control.

-

Lysis Buffer: (e.g., 1% Triton X-100 in water).

-

Assay Buffer: 0.2 M citrate/phosphate buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate.

-

Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

-

Stop Solution: 0.2 M glycine-NaOH, pH 10.7.

-

96-well black, clear-bottom plates.

-

Fluorometer.

Protocol:

-

Culture cells to desired confluency and treat with various concentrations of this compound for the specified duration.

-

Harvest and wash cells with PBS.

-

Lyse cells in Lysis Buffer and determine protein concentration using a standard method (e.g., BCA assay).

-

In a 96-well plate, add cell lysate (typically 10-20 µg of protein) to each well.

-

Add Assay Buffer containing the 4-MUG substrate to initiate the reaction.

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction by adding the Stop Solution.

-

Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

-

Calculate GCase activity relative to a 4-MU standard curve and normalize to the protein concentration.

GCase Protein Level Quantification (Western Blot)

This method is used to determine the relative amount of GCase protein in cells following treatment with this compound.

Materials:

-

Cells treated with this compound or vehicle control.

-

RIPA buffer with protease inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody against GCase.

-

Primary antibody against a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Treat cells with this compound as described previously.

-

Lyse cells in RIPA buffer and quantify protein concentration.

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GCase antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities. Normalize the GCase band intensity to the loading control.

GCase Lysosomal Translocation (Immunofluorescence)

This technique visualizes the localization of GCase within the cell to confirm its trafficking to the lysosome.

dot

Caption: Workflow for immunofluorescence analysis of GCase translocation.

Materials:

-

Cells grown on coverslips.

-

4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization/Blocking Buffer: PBS containing 0.1% Triton X-100 and 5% normal goat serum.

-

Primary antibodies: anti-GCase and anti-LAMP1 (lysosomal marker).

-

Fluorescently-labeled secondary antibodies.

-

DAPI for nuclear staining.

-

Mounting medium.

-

Confocal microscope.

Protocol:

-

Culture cells on glass coverslips and treat with this compound.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize and block the cells for 1 hour.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash with PBS.

-

Incubate with fluorescently-labeled secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides.

-

Acquire images using a confocal microscope and analyze the colocalization of GCase and LAMP1 signals.

Quantification of Glucosylceramide and Glucosylsphingosine by LC-MS/MS

This highly sensitive method is used to accurately measure the levels of GCase substrates in cell or tissue extracts.

Materials:

-

Cell or tissue homogenates from this compound-treated and control samples.

-

Internal standards (e.g., isotopically labeled GlcCer and GlcSph).

-

Solvents for extraction (e.g., chloroform, methanol).

-

LC-MS/MS system.

Protocol:

-

Homogenize cell pellets or tissues in an appropriate buffer.

-

Add internal standards to the homogenates.

-

Perform a lipid extraction, for example, using a modified Folch method with chloroform and methanol.

-

Dry the lipid extract and reconstitute it in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipids using a suitable chromatography column and method.

-

Detect and quantify the different species of glucosylceramide and glucosylsphingosine using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of each analyte based on the ratio of its peak area to that of the corresponding internal standard.

Conclusion

This compound exemplifies a promising new generation of non-inhibitory pharmacological chaperones for the treatment of Gaucher disease and Parkinson's disease. Its allosteric mechanism of action allows for the stabilization and trafficking of mutant GCase without compromising its catalytic activity. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and to develop other non-inhibitory chaperones for a range of protein misfolding diseases. The continued investigation into the structure-activity relationship and in vivo efficacy of this compound will be crucial in its journey towards clinical application.

References

- 1. NCGC607 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. researchgate.net [researchgate.net]

- 3. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

NCGC-607: A Non-Inhibitory Chaperone for GBA-Associated Parkinsonism

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of NCGC-607, a promising small-molecule pharmacological chaperone for the treatment of Parkinson's disease associated with mutations in the GBA gene (GBA-PD). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, preclinical efficacy, and experimental protocols related to NCGC-607.

Introduction: The GBA-Parkinson's Disease Link

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are the most significant genetic risk factor for Parkinson's disease (PD).[1][2][3] These mutations lead to a deficiency in GCase activity, resulting in the accumulation of its substrates, glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph), within lysosomes. This lysosomal dysfunction is believed to contribute to the aggregation of α-synuclein, a pathological hallmark of PD.[2][4] Pharmacological chaperones, which are small molecules that can stabilize mutant GCase, enhance its trafficking to the lysosome, and increase its enzymatic activity, represent a promising therapeutic strategy for GBA-PD.[1][5]

NCGC-607 is a novel, non-inhibitory pharmacological chaperone of GCase.[2][6] Unlike some other chaperones that are competitive inhibitors of the enzyme, NCGC-607 binds to an allosteric site, stabilizing the protein without blocking its active site.[1][6] This characteristic allows it to enhance GCase function without interfering with substrate processing.

Mechanism of Action

NCGC-607 acts by binding to and stabilizing mutant GCase, facilitating its proper folding and trafficking from the endoplasmic reticulum to the lysosome. This leads to increased levels of functional GCase within the lysosome, where it can then hydrolyze its glycolipid substrates. The proposed mechanism involves the following key steps:

-

Binding to Mutant GCase: NCGC-607 binds to allosteric sites on the surface of the mutant GCase enzyme.[1] Molecular docking and dynamics simulations have identified several potential binding sites.[1]

-

Stabilization and Trafficking: This binding stabilizes the misfolded GCase protein, allowing it to pass the endoplasmic reticulum quality control system and be trafficked to the lysosome.

-

Increased Lysosomal GCase Activity: The increased concentration of functional GCase in the lysosome leads to enhanced hydrolysis of GlcCer and GlcSph.

-

Reduction of α-Synuclein Pathology: By restoring lysosomal function and reducing glycolipid accumulation, NCGC-607 helps to mitigate the downstream pathological cascade, including the aggregation and accumulation of α-synuclein.[2][4][6]

Preclinical Efficacy: Quantitative Data

Studies utilizing induced pluripotent stem cell (iPSC)-derived macrophages and dopaminergic neurons from patients with Gaucher disease (GD) and GBA-PD have demonstrated the potential of NCGC-607 to rescue disease-related phenotypes.

Effect on GCase Activity and Protein Levels

Treatment with NCGC-607 has been shown to significantly increase both the enzymatic activity and the protein levels of GCase in various cellular models.

| Cell Type | Patient Genotype | Treatment | GCase Activity Increase (Fold Change) | GCase Protein Level Increase (Fold Change) | Reference |

| iPSC-derived Macrophages | GD (N370S/N370S) | 3 µM NCGC-607 (6 days) | ~1.5 | - | [2] |

| iPSC-derived Macrophages | GD | 4 µM NCGC-607 (4 days) | 1.3 | 1.5 | [1] |

| iPSC-derived Macrophages | GBA-PD (N370S/WT) | 4 µM NCGC-607 (4 days) | 1.5 | - | [1] |

| iPSC-derived Dopaminergic Neurons | GD1 (N370S/N370S) | 3 µM NCGC-607 (21 days) | 2.0 | - | [2] |

| iPSC-derived Dopaminergic Neurons | GD1-PD (N370S/WT) | 3 µM NCGC-607 (21 days) | 1.8 | - | [2] |

| iPSC-derived Dopaminergic Neurons | GBA-PD (N370S/WT) | 4 µM NCGC-607 (21 days) | 1.1 | 1.7 | [1] |

Reduction of Glycolipid Substrates

Consistent with the increase in GCase activity, NCGC-607 treatment leads to a reduction in the levels of the GCase substrates, GlcCer and GlcSph.

| Cell Type | Patient Genotype | Treatment | GlcCer Reduction | GlcSph Reduction | Reference |

| iPSC-derived Macrophages | GD | 4 µM NCGC-607 (4 days) | 4.0-fold decrease | - | [1] |

| iPSC-derived Dopaminergic Neurons | GD1-PD | 3 µM NCGC-607 (21 days) | Significant reduction | Significant reduction | [2] |

| iPSC-derived Dopaminergic Neurons | GD2 | 3 µM NCGC-607 (21 days) | Significant reduction | Significant reduction | [2] |

Effect on α-Synuclein Pathology

A key finding for the therapeutic potential of NCGC-607 in GBA-PD is its ability to reduce α-synuclein levels in patient-derived neurons.

| Cell Type | Patient Population | Treatment | Effect on α-Synuclein | Reference |

| iPSC-derived Dopaminergic Neurons | GD patients with parkinsonism | 3 µM NCGC-607 (21 days) | Reduced α-synuclein levels and colocalization with LAMP2 | [2][4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of NCGC-607.

iPSC-derived Dopaminergic Neuron Culture and Differentiation

-

iPSC Culture: Patient-derived iPSCs are cultured on Matrigel-coated plates in mTeSR1 medium.

-

Neural Induction: iPSCs are differentiated into neural progenitor cells (NPCs) using a dual SMAD inhibition protocol with Noggin and SB431542.

-

Dopaminergic Patterning: NPCs are patterned towards a midbrain dopaminergic fate using Sonic Hedgehog (SHH) and Fibroblast Growth Factor 8 (FGF8).

-

Maturation: Dopaminergic progenitors are matured into functional dopaminergic neurons in the presence of Brain-Derived Neurotrophic Factor (BDNF), Glial Cell-Derived Neurotrophic Factor (GDNF), and Ascorbic Acid.

GCase Activity Assay

-

Cell Lysis: iPSC-derived cells are lysed in a buffer containing a detergent (e.g., Triton X-100 or sodium taurocholate).

-

Substrate Incubation: Cell lysates are incubated with the artificial GCase substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

-

Fluorescence Measurement: The enzymatic cleavage of 4-MUG releases the fluorescent product 4-methylumbelliferone (4-MU), which is quantified using a fluorometer.

-

Normalization: GCase activity is normalized to the total protein concentration of the cell lysate.

Western Blot for GCase Protein Levels

-

Protein Extraction and Quantification: Total protein is extracted from cell pellets, and the concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific for GCase, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Normalization: GCase protein levels are normalized to a loading control, such as β-actin or GAPDH.

Mass Spectrometry for Glycolipid Quantification

-

Lipid Extraction: Lipids are extracted from cell pellets using a modified Folch method with a chloroform/methanol solvent system.

-

Sample Preparation: The lipid extract is dried and reconstituted in an appropriate solvent for analysis.

-

LC-MS/MS Analysis: GlcCer and GlcSph levels are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled internal standards are used for accurate quantification.

Immunocytochemistry for α-Synuclein

-

Cell Fixation and Permeabilization: Cells cultured on coverslips are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Blocking: Non-specific antibody binding is blocked using a solution containing normal serum.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific for α-synuclein. Co-staining with a lysosomal marker (e.g., LAMP2) can be performed to assess colocalization.

-

Secondary Antibody Incubation: A fluorescently labeled secondary antibody is used to detect the primary antibody.

-

Imaging: Coverslips are mounted, and images are acquired using a confocal microscope.

Conclusion

NCGC-607 is a promising non-inhibitory pharmacological chaperone with the potential to treat GBA-associated Parkinson's disease. Preclinical studies using patient-derived cellular models have demonstrated its ability to increase GCase activity and protein levels, reduce the accumulation of pathogenic glycolipid substrates, and decrease α-synuclein levels. The detailed experimental protocols provided in this guide offer a framework for further investigation and development of NCGC-607 and similar therapeutic strategies. Further in vivo studies are warranted to fully elucidate the therapeutic potential of NCGC-607 for this debilitating neurodegenerative disorder.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Immunostaining of Neurons Treated with Alpha-Synuclein Aggregates [jove.com]

- 4. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. dash.harvard.edu [dash.harvard.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis and-Use of NCGC607, a Non-Inhibitory Chaperone for Glucocerebrosidase

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC607 is a synthetic, non-inhibitory pharmacological chaperone of the lysosomal enzyme glucocerebrosidase (GCase).[1] Mutations in the GBA1 gene, which encodes GCase, lead to Gaucher disease, a lysosomal storage disorder, and represent a significant genetic risk factor for Parkinson's disease.[1][2] NCGC607 has been shown to restore GCase activity, reduce the accumulation of its substrates (glucosylceramide and glucosylsphingosine), and decrease α-synuclein levels in cellular models of both diseases.[1][3] Unlike inhibitory chaperones, NCGC607 facilitates the proper folding and trafficking of mutant GCase to the lysosome without blocking its active site.[1] These properties make NCGC607 a valuable research tool and a potential therapeutic lead.

This document provides detailed protocols for the chemical synthesis of NCGC607, including reported modifications, and summarizes its biological effects in various experimental systems.

Synthesis of NCGC607

The synthesis of NCGC607 can be performed following the procedures outlined by Aflaki et al. (2016) and subsequently modified by Kopytova et al. (2023). The overall synthetic scheme is depicted below.

Experimental Workflow for NCGC607 Synthesis

Caption: Workflow for the multi-step synthesis of NCGC607.

Detailed Synthesis Protocol

This protocol is based on the methods described by Aflaki et al. (2016) with modifications noted by Kopytova et al. (2023). All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).[3]

Materials and Reagents:

-

Salicylic acid

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Lithium hydroxide (LiOH)

-

N-methylaniline

-

Boc-glycine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

4-iodoaniline

-

Anhydrous solvents (purchased from a commercial supplier)[3]

-

All other reagents should be of analytical grade and purchased from commercial suppliers.[3]

Step 1: Synthesis of 2-(carboxymethoxy)benzoic acid (Intermediate 1)

-

To a solution of salicylic acid in acetone, add potassium carbonate and ethyl bromoacetate.

-

Reflux the mixture for the appropriate time until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the resulting residue in a suitable solvent and add a solution of lithium hydroxide.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).

-

Acidify the reaction mixture with HCl and extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Intermediate 1.

Step 2: Synthesis of 2-amino-N-methyl-N-phenylacetamide (Intermediate 4)

-

To a solution of N-methylaniline, Boc-glycine, EDC, and HOBt in DMF, add DIPEA.

-

Stir the reaction mixture at room temperature until the coupling is complete (monitor by TLC).

-

Extract the product and purify by column chromatography to yield the Boc-protected intermediate.

-

Dissolve the purified intermediate in DCM and add TFA.

-

Stir the mixture at room temperature until deprotection is complete (monitor by TLC).

-

Concentrate the reaction mixture under reduced pressure to yield Intermediate 4.

Step 3: Synthesis of 2-(2-((2-(methyl(phenyl)amino)-2-oxoethyl)amino)-2-oxoethoxy)benzoic acid (Intermediate 5)

-

To a solution of Intermediate 1, Intermediate 4, EDC, and HOBt in DMF, add DIPEA.

-

Stir the reaction mixture at room temperature until the coupling is complete (monitor by TLC).

-

Work up the reaction mixture and purify by column chromatography to yield Intermediate 5.

Step 4: Synthesis and Purification of NCGC607

-

To a solution of Intermediate 5, 4-iodoaniline, EDC, and HOBt in DMF, add DIPEA.

-

Stir the reaction mixture at room temperature until the final coupling is complete (monitor by TLC).[3]

-

Purify the crude product by reverse-phase preparative high-performance liquid chromatography (HPLC).[3]

-

Collect the fractions containing the pure product and confirm its identity and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[3]

Modifications:

The procedure described by Kopytova et al. (2023) follows the general scheme of Aflaki et al. (2016) with potential modifications in reaction conditions, purification techniques, or scale, as detailed in their supplementary information.[2] Researchers should refer to this supplementary material for specific adjustments to the protocol.

Biological Activity and Signaling Pathway

NCGC607 acts as a pharmacological chaperone for GCase. In individuals with GBA1 mutations, the resulting GCase protein is often misfolded and retained in the endoplasmic reticulum (ER), leading to its degradation and reduced levels in the lysosome. NCGC607 is believed to bind to the mutant GCase, stabilizing its conformation and allowing it to traffic to the lysosome, thereby increasing the lysosomal concentration of the enzyme and its activity.[1][3]

Signaling Pathway of NCGC607 Action

References

Application Notes and Protocols for In Vitro GCase Activity Assay Using NCGC-607

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocerebrosidase (GCase), a lysosomal enzyme encoded by the GBA1 gene, is crucial for the hydrolysis of glucosylceramide into glucose and ceramide.[1] Deficiencies in GCase activity, arising from mutations in the GBA1 gene, lead to the lysosomal storage disorder known as Gaucher disease, which is characterized by the accumulation of glucosylceramide in macrophages.[2] Furthermore, there is a well-established genetic link between GBA1 mutations and an increased risk for Parkinson's disease.[3]

NCGC-607 is a non-inhibitory small-molecule chaperone that has been identified as a potential therapeutic agent for Gaucher disease and Parkinson's disease.[4] Unlike some chaperones that bind to the enzyme's active site, NCGC-607 is thought to bind to an allosteric site, stabilizing the protein and enhancing its enzymatic activity without interfering with substrate binding.[2][5] This mechanism allows for the restoration of GCase activity in mutant forms of the enzyme, facilitating its proper folding and trafficking to the lysosome.[6] In experimental models, NCGC-607 has been shown to increase GCase activity, reduce glycolipid storage in macrophages from Gaucher patients, and decrease α-synuclein levels in dopaminergic neurons from Parkinson's patients.[2]

This document provides detailed protocols for an in vitro GCase activity assay to evaluate the effect of NCGC-607, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.

GCase Signaling and NCGC-607 Mechanism of Action

GCase plays a critical role in the lysosomal degradation pathway of glycosphingolipids. Its function is essential for maintaining cellular homeostasis.

Caption: GCase pathway and NCGC-607 chaperone mechanism.

Experimental Protocols

This section outlines a detailed protocol for measuring GCase activity in vitro using a fluorogenic substrate and for evaluating the effect of the chaperone molecule NCGC-607.

Protocol 1: In Vitro GCase Activity Assay with NCGC-607

This protocol is designed to measure the enzymatic activity of purified GCase or GCase in cell lysates in the presence of NCGC-607 using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

Materials:

-

Purified recombinant GCase or cell lysate containing GCase

-

NCGC-607 (stock solution in DMSO)

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)

-

Citrate-phosphate buffer (pH 5.4)

-

Sodium taurocholate

-

Bovine Serum Albumin (BSA)

-

Stop buffer (e.g., 0.5 M glycine-NaOH, pH 10.4)

-

96-well black, flat-bottom plates

-

Fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

-

Preparation of Reagents:

-

Assay Buffer: Prepare a citrate-phosphate buffer (100 mM, pH 5.4) containing 0.25% (w/v) sodium taurocholate and 0.1% (w/v) BSA.

-

Substrate Solution: Prepare a 10 mM stock solution of 4-MUG in DMSO. Dilute the stock solution in the assay buffer to a final working concentration of 2 mM.

-

NCGC-607 Solutions: Prepare a series of dilutions of NCGC-607 in the assay buffer from a concentrated stock solution in DMSO. The final concentrations should range from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the NCGC-607 dilutions.

-

-

Enzyme Preparation:

-

Thaw the purified GCase or cell lysate on ice.

-

Dilute the enzyme preparation in the assay buffer to a concentration that will yield a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

To each well of a 96-well plate, add 20 µL of the appropriate NCGC-607 dilution or vehicle control.

-

Add 20 µL of the diluted GCase enzyme preparation to each well.

-

Incubate the plate at 37°C for 30 minutes to allow for the interaction between GCase and NCGC-607.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 10 µL of the 2 mM 4-MUG substrate solution to each well, bringing the total volume to 50 µL.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

-

Termination and Measurement:

-

Stop the reaction by adding 150 µL of the stop buffer to each well.

-

Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 445 nm using a fluorometric plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme) from all readings.

-

Calculate the GCase activity as the rate of production of the fluorescent product (4-methylumbelliferone).

-

Express the GCase activity in the presence of NCGC-607 as a percentage of the activity of the vehicle control.

-

Experimental Workflow

Caption: Workflow for the in vitro GCase activity assay.

Data Presentation

The quantitative data from the in vitro GCase activity assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of NCGC-607.

| NCGC-607 Concentration (µM) | Mean GCase Activity (RFU/min) | Standard Deviation | % of Vehicle Control | Fold Increase in Activity |

| 0 (Vehicle) | 500 | 25 | 100% | 1.0 |

| 0.1 | 650 | 30 | 130% | 1.3 |

| 1.0 | 800 | 40 | 160% | 1.6 |

| 3.0 | 950 | 45 | 190% | 1.9 |

| 10.0 | 1050 | 50 | 210% | 2.1 |

Note: The data presented in this table are for illustrative purposes only and may not reflect actual experimental results.

Recent studies have demonstrated the efficacy of NCGC-607 in cellular models. For instance, treatment of iPSC-derived macrophages from Gaucher disease patients with 3 µM NCGC-607 for 6 days resulted in increased GCase protein levels.[5] In another study, a 4 µM concentration of NCGC-607 for 4 days increased GCase activity by 1.3-fold in cultured macrophages from Gaucher disease patients.[7] Furthermore, in iPSC-derived dopaminergic neurons from a Parkinson's disease patient with a GBA1 mutation, treatment with NCGC-607 led to a 1.1-fold increase in GCase activity.[7]

Conclusion

The provided protocols and guidelines offer a comprehensive framework for the in vitro evaluation of NCGC-607 as a potential therapeutic chaperone for GCase. The detailed methodology for the GCase activity assay, coupled with clear data presentation and visual workflows, will aid researchers in accurately assessing the efficacy of NCGC-607 and other potential chaperone compounds. These assays are a critical step in the preclinical development of novel therapies for Gaucher disease and GBA-associated Parkinson's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. NCGC607 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NCGC 607 Treatment of iPSC-Derived Neurons

Introduction